molecular formula C13H18ClN3O3 B7980549 (R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7980549
M. Wt: 299.75 g/mol
InChI Key: SVKXSLNUEALQMH-SECBINFHSA-N
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Description

®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acid derivatives. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyrimidinyl group: This step involves the reaction of the pyrrolidine derivative with a chlorinated pyrimidine compound under suitable conditions, such as the presence of a base and a solvent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases or conditions.

Industry

In the industrial sector, ®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid methyl ester
  • ®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

The uniqueness of ®-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific structural features, such as the tert-butyl ester group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKXSLNUEALQMH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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